(3,4-Difluorophenyl)urea
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Overview
Description
(3,4-Difluorophenyl)urea: is an organic compound with the molecular formula C7H6F2N2O. It is a derivative of urea where the hydrogen atoms are replaced by a 3,4-difluorophenyl group.
Mechanism of Action
Target of Action
N-(3,4-difluorophenyl)urea is a complex compound with potential biological activity. Urea derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It’s known that urea derivatives can interact with their targets and cause changes in the biological system . For instance, nelotanserin, a urea derivative, selectively targets the 5-HT2A serotonin receptor, blocking a stimulatory pathway of the central nervous system .
Biochemical Pathways
Urea derivatives have been found to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
A study on [14c]urea pharmacokinetics suggests that urea derivatives can exchange among cerebral capillary plasma, cerebrospinal fluid (csf), and the brain extracellular and intracellular compartments .
Result of Action
Urea derivatives have been found to exhibit a broad spectrum of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: (3,4-Difluorophenyl)urea can be synthesized through the nucleophilic addition of amines to isocyanates. One common method involves the reaction of 3,4-difluoroaniline with an isocyanate derivative under mild conditions. This reaction typically occurs in the presence of a catalyst or under heat to facilitate the formation of the urea linkage .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar methods. The process involves the use of large-scale reactors and controlled environments to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: (3,4-Difluorophenyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenylureas, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
Chemistry: (3,4-Difluorophenyl)urea is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials .
Biology and Medicine: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways, making it a candidate for drug development .
Industry: The compound is also used in the agrochemical industry as a potential herbicide or pesticide. Its ability to interact with biological systems makes it a valuable tool in the development of new agricultural products .
Comparison with Similar Compounds
- N-(3,4-dichlorophenyl)urea
- N-(3,4-dibromophenyl)urea
- N-(3,4-dimethylphenyl)urea
Uniqueness: (3,4-Difluorophenyl)urea is unique due to the presence of fluorine atoms, which impart distinct chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets. This makes this compound particularly valuable in drug development and agrochemical applications .
Properties
IUPAC Name |
(3,4-difluorophenyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O/c8-5-2-1-4(3-6(5)9)11-7(10)12/h1-3H,(H3,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVNHNDOMDZASQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)N)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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